Bafilomycin C2

CAS No.:

Cat. No.: VC1874140

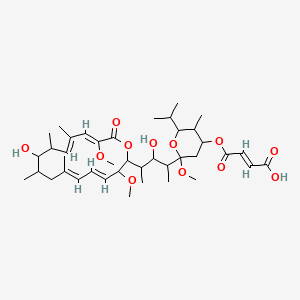

Molecular Formula: C40H62O12

Molecular Weight: 734.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H62O12 |

|---|---|

| Molecular Weight | 734.9 g/mol |

| IUPAC Name | (E)-4-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C40H62O12/c1-22(2)37-27(7)32(50-34(43)17-16-33(41)42)21-40(49-12,52-37)29(9)36(45)28(8)38-30(47-10)15-13-14-23(3)18-25(5)35(44)26(6)19-24(4)20-31(48-11)39(46)51-38/h13-17,19-20,22,25-30,32,35-38,44-45H,18,21H2,1-12H3,(H,41,42)/b15-13+,17-16+,23-14+,24-19+,31-20- |

| Standard InChI Key | JJWSROGFOAZFRD-QXJRIXSMSA-N |

| Isomeric SMILES | CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)OC)O)OC)/C |

| Canonical SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C |

Introduction

Structural Characteristics of Bafilomycin C2

Bafilomycin C2 (C40H62O12) is characterized by a complex macrocyclic structure featuring a 16-membered lactone ring as its core scaffold. The complete chemical name is (2E)-4-(((2R,4R,5S,6R)-2-((2S,3R,4S)-3-hydroxy-4-((2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl)-2-methoxy-5-methyl-6-(propan-2-yl)oxan-4-yl)oxy)-4-oxobut-2-enoate . This complex nomenclature reflects the compound's intricate molecular architecture with multiple stereogenic centers, conjugated diene systems, and various functional groups including hydroxyl, methoxy, and carbonyl moieties.

The structural complexity of Bafilomycin C2 is particularly evident in its distinct regions: the macrolactone core, a fumarate ester moiety, and a tetrahydropyran ring system. The compound contains (4E,6E,12E,14Z) conjugated diene systems within its macrocyclic structure, which contribute to its conformational properties and biological activity. The fumarate ester group, which distinguishes C2 from other bafilomycin variants, plays a significant role in its specific biological profile and target interactions .

Comparison with Other Bafilomycin Variants

Bafilomycin C2 (compound 9 in some research nomenclatures) differs from related compounds such as Bafilomycin A1, B1, and C1 primarily in its side chain functionalization . While all bafilomycins share the characteristic 16-membered lactone ring, Bafilomycin C2 contains a distinctive fumarate ester moiety that influences its biological activity profile and physicochemical properties. This structural variation contributes to the observed differences in potency and target specificity among bafilomycin variants.

Biosynthesis and Production

Microbial Sources

Bafilomycin C2 is primarily produced by actinomycete bacteria, particularly Streptomyces species. One notable producer is Streptomyces sp. YIM56209, an endophytic actinomycete isolated from the healthy stem of Drymaria cordata . This microbial source has been found to produce Bafilomycin C2 along with several other bafilomycin variants, highlighting the significance of microbial secondary metabolism in generating these complex natural products.

Biosynthetic Pathway

The biosynthesis of Bafilomycin C2 involves a complex polyketide pathway governed by specific gene clusters. Research on bafilomycin biosynthesis in Kitasatospora setae KM-6054 has revealed that the biosynthetic gene cluster contains five large open reading frames (ORFs) encoding multifunctional polypeptides of bafilomycin polyketide synthases (PKSs) . These PKS genes collectively encode 11 homologous sets of enzyme activities, each catalyzing a specific round of polyketide chain elongation.

The biosynthetic pathway also incorporates specialized enzymes for the characteristic modifications of the bafilomycin structure. Five ORFs—BfmB, BfmC, BfmD, BfmE, and BfmF—are involved in the formation of methoxymalonyl-acyl carrier protein (ACP), which is essential for incorporating methoxy groups into the molecular structure . Additionally, two enzymes, BfmI and BfmJ, play crucial roles in fumarylation: BfmJ activates fumarate, while BfmI catalyzes the formation of a fumaryl ester at specific hydroxyl residues . This enzymatic process is particularly relevant to Bafilomycin C2, as the fumarate moiety is a defining feature of this compound.

Biological Activities and Mechanisms of Action

ATPase Inhibition

Like other members of the bafilomycin family, Bafilomycin C2 exhibits inhibitory activity against vacuolar-type H⁺-ATPases, although its potency may differ from that of the extensively studied Bafilomycin A1 . This inhibition prevents the re-acidification of synaptic vesicles after they undergo exocytosis, disrupting cellular processes dependent on vesicular pH gradients. The structural features of Bafilomycin C2, particularly its fumarate ester moiety, may modulate its interaction with the ATPase binding site, potentially altering its inhibitory profile compared to other bafilomycin variants.

Antimicrobial and Antifungal Properties

Bafilomycin C2 demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria, and exhibits potent antifungal properties . These activities are attributed to its ability to disrupt membrane transport processes and interfere with cellular pH regulation, which are critical for microbial survival and growth. The specific contribution of the fumarate ester group in Bafilomycin C2 to these antimicrobial properties remains an area of ongoing investigation.

Effects on Cell Signaling Pathways

Research has demonstrated that bafilomycins, including Bafilomycin C2, can inhibit specific cell signaling pathways. Some bafilomycin variants have been shown to reduce prolactin (PRL)-mediated phosphorylation of ERK1/2 in breast cancer cells, while showing minimal effects on epidermal growth factor (EGF)-initiated signals . This selective inhibition of signaling pathways suggests potential applications in targeting specific cellular processes involved in cancer progression.

The table below summarizes the biological activities of Bafilomycin C2 compared to selected bafilomycin variants:

| Compound | Cytotoxicity IC₅₀ in A549 cells (nM) | Cytotoxicity IC₅₀ in HT-29 cells (nM) | Inhibition of PRL-mediated ERK1/2 phosphorylation | Inhibition of EGF-mediated ERK1/2 phosphorylation |

|---|---|---|---|---|

| Bafilomycin C2 (9) | 1.5 ± 0.1 | 2000 ± 500 | Toxic* | Toxic* |

| Bafilomycin A1 (5) | Data not provided | Data not provided | Active | Inactive |

| Bafilomycin C1 (8) | Data not provided | Data not provided | Data not provided | Data not provided |

*Toxicity to cells prevented accurate data acquisition .

Chemical Synthesis and Derivatives

Structure-Activity Relationship Studies

Comparative analyses of bafilomycin variants have provided insights into structure-activity relationships within this compound class. For example, hydroxylation at specific positions of the bafilomycin scaffold can dramatically affect biological activities. In studies with 9-hydroxybafilomycin D and 29-hydroxybafilomycin D, these modifications reduced cytotoxicity by several orders of magnitude compared to the parent compound . While these specific modifications involve Bafilomycin D rather than Bafilomycin C2, they illustrate the principle that strategic structural modifications can significantly alter the biological profiles of bafilomycin compounds.

These findings highlight the potential for developing Bafilomycin C2 derivatives with reduced toxicity while maintaining desired biological activities. The extreme cytotoxicity of unmodified bafilomycins has limited their practical utility as both molecular probes and potential therapeutics . Therefore, targeted structural modifications of Bafilomycin C2 represent a promising approach for harnessing its biological activities while mitigating adverse effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume